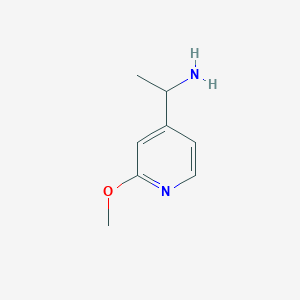
1-(2-Methoxypyridin-4-YL)ethanamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds involves standard methods, as seen in the synthesis of a novel heterocyclic compound described in paper . This process typically includes the reaction of precursor molecules under controlled conditions to form the desired compound, followed by purification. Similarly, the synthesis of another compound using a one-pot reaction is detailed in papers and , indicating that such methods could potentially be adapted for the synthesis of 1-(2-Methoxypyridin-4-YL)ethanamine.
Molecular Structure Analysis
The molecular structure of related compounds is often confirmed using techniques such as FTIR spectrum, 1H NMR, MS, and X-ray crystallography . These methods provide detailed information about the arrangement of atoms within a molecule and can be used to deduce the structure of 1-(2-Methoxypyridin-4-YL)ethanamine.
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of 1-(2-Methoxypyridin-4-YL)ethanamine, they do mention the reactivity of similar compounds. For instance, the preparation of a bis-tridentate ligand through a homo-coupling reaction is described in paper . This suggests that 1-(2-Methoxypyridin-4-YL)ethanamine may also participate in coupling reactions due to the presence of reactive functional groups.
Physical and Chemical Properties Analysis
The physical properties such as crystal structure and transparency in the visible region are discussed for a novel heterocyclic compound in paper . Thermal stability is another important physical property, assessed using TG and DTA analysis. These properties are crucial for understanding the behavior of a compound under various conditions and can be investigated for 1-(2-Methoxypyridin-4-YL)ethanamine using similar methods.
Applications De Recherche Scientifique
Catalysis in Organic Synthesis
- Palladium(II) complexes, including those formed with derivatives of 1-(2-Methoxypyridin-4-yl)ethanamine, are used as catalysts in the methoxycarbonylation of olefins, producing linear and branched esters. These catalysts exhibit behavior influenced by their structure and the olefin chain length (Zulu, Nyamato, Tshabalala, & Ojwach, 2020).
In Metal Complex Synthesis
- The compound is involved in the synthesis of potential hemilabile (imino)pyridine Palladium(II) complexes. These complexes are investigated for their selective catalytic activities, including ethylene dimerization (Nyamato, Ojwach, & Akerman, 2015).
Nickel(II) Complex Formation for Ethylene Oligomerization
- 1-(2-Methoxypyridin-4-yl)ethanamine derivatives are used in creating nickel(II) complexes which serve as active catalysts for ethylene oligomerization, producing ethylene dimers, trimers, and tetramers (Nyamato, Ojwach, & Akerman, 2016).
Synthesis and Structural Characterization
- The compound contributes to the synthesis and structural characterization of certain protonated salts, impacting their hydrogen bonding patterns, which is critical in the development of new materials and pharmaceuticals (Böck, Beuchel, Goddard, Richter, Imming, & Seidel, 2021).
DNA Binding and Antimicrobial Studies
- Cu(II) complexes, involving derivatives of 1-(2-Methoxypyridin-4-yl)ethanamine, have been synthesized for DNA binding studies, demonstrating potential in antimicrobial and antidiabetic applications (Kumar, Gorai, Santra, Mondal, & Manna, 2012).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or if it comes into contact with skin . It may also cause eye irritation . Precautionary measures include wearing protective gloves and eye protection, and seeking medical attention if exposure occurs .
Propriétés
IUPAC Name |
1-(2-methoxypyridin-4-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6(9)7-3-4-10-8(5-7)11-2/h3-6H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQSFIMSXWJIAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NC=C1)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401276238 | |
| Record name | 2-Methoxy-α-methyl-4-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401276238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1060807-28-4 | |
| Record name | 2-Methoxy-α-methyl-4-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060807-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-α-methyl-4-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401276238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-Iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B3026625.png)







